Ethyl 6,7-dihydro-5H-pyrazolo[5,1-B][1,3]oxazine-3-carboxylate

NLRP3 Inflammasome Medicinal Chemistry Regiospecific Synthesis

Ethyl 6,7-dihydro-5H-pyrazolo[5,1-B][1,3]oxazine-3-carboxylate (CAS 1173003-60-5) is a heterocyclic building block featuring a fused pyrazole-oxazine core with an ethyl ester at the 3-position. This specific regiochemistry defines its scientific utility, as it is the direct synthetic precursor to 3-carboxylic acid derivatives, including the 3-sulfonylureas and 3-sulfonamides that constitute the pharmacophore of several clinical-stage NLRP3 inflammasome inhibitors.

Molecular Formula C9H12N2O3
Molecular Weight 196.2 g/mol
CAS No. 1173003-60-5
Cat. No. B1393244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6,7-dihydro-5H-pyrazolo[5,1-B][1,3]oxazine-3-carboxylate
CAS1173003-60-5
Molecular FormulaC9H12N2O3
Molecular Weight196.2 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C2N(CCCO2)N=C1
InChIInChI=1S/C9H12N2O3/c1-2-13-9(12)7-6-10-11-4-3-5-14-8(7)11/h6H,2-5H2,1H3
InChIKeyWDUKEBCPQBJDFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6,7-Dihydro-5H-Pyrazolo[5,1-B][1,3]oxazine-3-carboxylate: A Critical Research Intermediate


Ethyl 6,7-dihydro-5H-pyrazolo[5,1-B][1,3]oxazine-3-carboxylate (CAS 1173003-60-5) is a heterocyclic building block featuring a fused pyrazole-oxazine core with an ethyl ester at the 3-position . This specific regiochemistry defines its scientific utility, as it is the direct synthetic precursor to 3-carboxylic acid derivatives, including the 3-sulfonylureas and 3-sulfonamides that constitute the pharmacophore of several clinical-stage NLRP3 inflammasome inhibitors [1]. The compound is available from specialized suppliers at analytical purity levels, primarily supporting structure-activity relationship (SAR) studies in medicinal chemistry.

Regioisomeric Substitution Risks in Pyrazolo[5,1-b][1,3]oxazine Procurement


The pyrazolo[5,1-b][1,3]oxazine scaffold has two distinct points of derivatization (2- and 3-positions) that lead to vastly different biological activities. The 3-carboxylate ester (CAS 1173003-60-5) cannot be substituted with the 2-carboxylate regioisomer (CAS 153597-59-2) or its acid (CAS 1173003-61-6) without compromising a synthetic pathway. The 3-substituted architecture is the specific template for potent NLRP3 inhibitors like GDC-2394, which achieved an IC50 of 16 nM for IL-1beta and 17 nM for IL-18 in human macrophages [1]. The 2-carboxamide series, by contrast, has been developed for a different target, PDE4B [2]. Generic procurement from suppliers using broader CAS searches risks acquiring an inactive scaffold (2-substituted) that lacks the critical 3-position functional group handle required to generate the therapeutically validated series.

Head-to-Head Comparative Analysis: Ethyl 6,7-Dihydro-5H-Pyrazolo[5,1-B][1,3]oxazine-3-carboxylate vs. Analogs


Regioisomeric Precision in NLRP3 vs. PDE4 Inhibitor Synthesis

The biological activity of downstream products is rigidly determined by the substitution position. The 3-carboxylate derivative GDC-2394 achieves a single-digit nanomolar IC50 against the NLRP3 inflammasome (IL-1beta IC50: 16 nM; IL-18 IC50: 17 nM in human monocyte-derived macrophages) [1]. In contrast, the 2-carboxamide analogs from the same core scaffold are reported as PDE4B inhibitors, with target selectivity defined by the 2-substitution [2]. Using the 2-carboxylate isomer (CAS 153597-59-2) as a starting material precludes access to the 3-sulfonylurea pharmacophore.

NLRP3 Inflammasome Medicinal Chemistry Regiospecific Synthesis

Comparative Purity Profiles: 3-Carboxylate vs. 2-Carboxylate Isomer

The commercially available 3-carboxylate ethyl ester is offered at a verified purity of 97.0% by a leading European research chemical supplier . The regioisomeric 2-carboxylate ethyl ester (CAS 153597-59-2) is typically specified at a minimum purity of 95% . Higher initial purity reduces the impurities that could interfere with subsequent sensitive catalytic steps or lead to off-target effects in biological assays.

Analytical Chemistry Quality Assurance Isomer Purity

Synthetic Handedness and Downstream Functional Group Interconversion

The ethyl ester of the 3-acid is a key protected intermediate. A documented procedure from the synthesis of 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid (CAS 1173003-61-6) uses the target compound (9.67 g, 49.3 mmol) in THF/EtOH with LiOH (148 mmol) to achieve hydrolysis over 2 days at 60°C . The regioisomeric 2-carboxylate would yield the 2-acid under identical conditions, a product that cannot be chemically rearranged to the 3-acid needed for NLRP3 inhibitor cores.

Organic Synthesis Intermediate Fidelity Ester Hydrolysis

Validated Application Scenarios for Ethyl 6,7-Dihydro-5H-Pyrazolo[5,1-B][1,3]oxazine-3-carboxylate


Synthesis of Potent and Selective NLRP3 Inflammasome Inhibitors

This compound is the optimized starting material for synthesizing 3-sulfonylurea or 3-sulfonamide-based NLRP3 inhibitors, as exemplified by the clinical candidate GDC-2394. The high purity (97.0% [1]) of this regioisomer ensures a reliable entry into the SAR campaign for a compound class that has demonstrated an IL-1beta IC50 of 16 nM in human macrophages [2]. Using the 2-carboxylate isomer will lead to an entirely different chemical series with no activity against NLRP3.

Regiospecific Hydrolysis to 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic Acid

The ethyl ester serves as a protected precursor to the free carboxylic acid [1]. This acid is a crucial intermediate for standard amide coupling or Curtius rearrangement strategies to install diverse functional groups at the 3-position. The documented hydrolysis procedure provides a verified high-yielding pathway, making this ester the procurement choice for laboratories generating libraries of 3-substituted pyrazolo-oxazines.

PDE4B-Directed Medicinal Chemistry Using the 3-Carboxylate Template

While the 2-carboxamide series is a direct PDE4B inhibitor, the 3-carboxylate scaffold serves as an alternative substitution vector to investigate PDE4 isozyme selectivity from the opposite side of the core [1]. The 3-ester provides a clean chemical handle for generating derivatives that complement the SAR of the 2-substituted series, allowing research groups to fully explore the intellectual property and pharmacological space around the fused pyrazolo-oxazine core.

Quote Request

Request a Quote for Ethyl 6,7-dihydro-5H-pyrazolo[5,1-B][1,3]oxazine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.